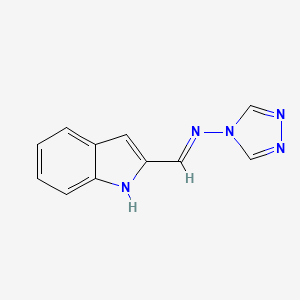![molecular formula C19H19NO3 B6097857 2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6097857.png)
2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione, also known as DMFD, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as chalcones, which are known for their diverse biological activities. DMFD has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. In
作用机制
The mechanism of action of 2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione is not fully understood, but it is thought to involve the modulation of various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. It has also been shown to activate the p53 signaling pathway, which is a tumor suppressor pathway that induces apoptosis in cancer cells. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. Additionally, this compound has been shown to inhibit the growth of pathogenic bacteria and fungi by disrupting their cell membranes.
实验室实验的优点和局限性
2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits a range of pharmacological activities, making it a versatile compound for studying various biological processes. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied for its pharmacokinetics and toxicity, which could limit its potential therapeutic applications.
未来方向
There are several future directions for research on 2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione. One area of interest is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the elucidation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the pharmacokinetics and toxicity of this compound, which could inform its clinical development. Finally, there is a need for in vivo studies to evaluate the efficacy of this compound in various disease models.
合成方法
2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione can be synthesized by the condensation of 3,5-dimethylphenylamine and 2-furoylacetic acid in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of this compound as a yellow crystalline solid. The purity and yield of this compound can be optimized by adjusting the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to exhibit anti-microbial activity against a range of pathogenic bacteria and fungi.
属性
IUPAC Name |
2-[(3,5-dimethylphenyl)iminomethyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-6-13(2)8-15(7-12)20-11-16-17(21)9-14(10-18(16)22)19-4-3-5-23-19/h3-8,11,14,21H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBLNKCCNOYCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(CC(CC2=O)C3=CC=CO3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B6097789.png)
![3-(6-methoxy-2-naphthoyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6097804.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6097811.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)
![1-(4-fluorobenzyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097824.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6097830.png)
![2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6097837.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6097838.png)
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6097849.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide](/img/structure/B6097867.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine](/img/structure/B6097868.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6097880.png)
![4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6097881.png)